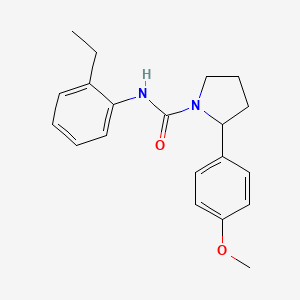![molecular formula C21H15ClN2O3 B6039295 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B6039295.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide, commonly known as BPA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a drug that has been found to have various physiological and biochemical effects, making it a potential candidate for therapeutic use.
Mécanisme D'action
BPA exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid molecules that are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting the activity of COX-2, BPA reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
BPA has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). BPA has been found to have anti-tumor properties by inducing apoptosis in cancer cells. It has also been found to have anti-oxidant properties by reducing the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
BPA has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. It is also stable and can be stored for long periods of time. However, BPA also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the study of BPA. One direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of cancer. Additionally, further studies are needed to investigate the optimal dosage and administration of BPA for therapeutic use.
Méthodes De Synthèse
The synthesis of BPA involves several steps. The first step involves the reaction of 2-aminophenol with salicylic acid, which leads to the formation of 2-hydroxybenzoxazole. The second step involves the reaction of 2-hydroxybenzoxazole with 4-chlorophenacyl bromide, which leads to the formation of N-(2-hydroxybenzoxazol-4-yl)phenyl-4-chlorophenylacetamide. The final step involves the reaction of N-(2-hydroxybenzoxazol-4-yl)phenyl-4-chlorophenylacetamide with 4-chlorophenacyl bromide, which leads to the formation of BPA.
Applications De Recherche Scientifique
BPA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-15-7-11-17(12-8-15)26-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)27-21/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSMZNMTMCRUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B6039225.png)
![1-(1-{[1-(2-methyl-5-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6039232.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6039235.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6039238.png)
![N'-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6039243.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6039249.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6039256.png)

![3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6039284.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-phenoxyphenyl)amino]methylene}acetamide](/img/structure/B6039285.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6039301.png)
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6039309.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B6039312.png)
![3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6039315.png)